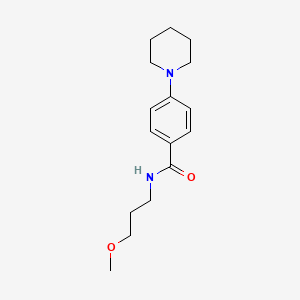

N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide-related compounds involves complex chemical processes designed to produce these compounds with high specificity and yield. For instance, the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been reported, highlighting the exploration around the 3-piperidine substituent and the amide functionality (Bollinger et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds, including N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide, has been analyzed through various techniques such as X-ray single crystal diffraction, IR spectrum, and NMR. These analyses provide insights into the compound's geometry, electron distribution, and interactions at the molecular level, contributing to understanding its chemical behavior and reactivity (Xu et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide-related compounds often aim to explore their potential interactions and reactivity with different substrates. Studies have demonstrated various reactions to synthesize novel compounds with potential therapeutic applications, highlighting their versatile chemical properties (Lucky & Omonkhelin, 2009).

Physical Properties Analysis

The physical properties of N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide-related compounds, such as solubility, melting point, and crystal structure, have been thoroughly investigated. These properties are crucial for understanding the compound's stability, formulation potential, and application in various scientific fields (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to exploring N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide's potential applications. Research focusing on the synthesis, evaluation, and potential biological activities of related compounds provides valuable insights into their chemical properties and interaction mechanisms (Sonda et al., 2004).

Applications De Recherche Scientifique

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide and its derivatives have shown potential in sigma receptor scintigraphy for diagnosing primary breast cancer. These compounds preferentially bind to sigma receptors overexpressed in breast cancer cells. In a clinical study, a related compound demonstrated the ability to visualize primary breast tumors in vivo, suggesting its use as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).

Neuroleptic Activity of Benzamides Benzamides derived from N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide have been studied for their neuroleptic activity. Structural modifications have led to compounds with enhanced activity against apomorphine-induced stereotyped behavior in rats, indicating potential use in psychosis treatment due to their potent drug profiles with few side effects (Iwanami Sumio et al., 1981).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility Research on benzamide derivatives, including compounds structurally related to N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide, has identified potent serotonin 4 (5-HT4) receptor agonists. These agonists demonstrate significant potential for enhancing gastrointestinal motility, with improved pharmacological profiles and oral bioavailability compared to earlier compounds, offering new therapeutic options for gastrointestinal disorders (Sonda et al., 2003).

Inhibitors of Poly(ADP-ribose) Synthetase Compounds structurally related to N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide have been identified as potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes. These inhibitors, particularly those with substitutions at the 3-position of the benzamide ring, have shown competitive inhibition, presenting a new avenue for research in cancer therapy and neurodegeneration (Purnell & Whish, 1980).

Anti-acetylcholinesterase Activity for Dementia Treatment 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N-(3-methoxypropyl)-4-(1-piperidinyl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have shown potent inhibitory effects, suggesting potential for the development of new treatments for dementia and Alzheimer's disease, by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-20-13-5-10-17-16(19)14-6-8-15(9-7-14)18-11-3-2-4-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDJTHNJGYHZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4558042.png)

![4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)

![3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4558050.png)

![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)

![N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4558070.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)

![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)

![N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)